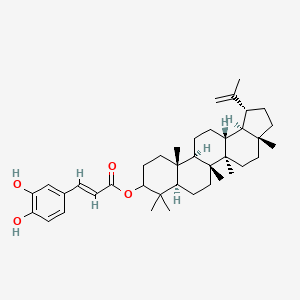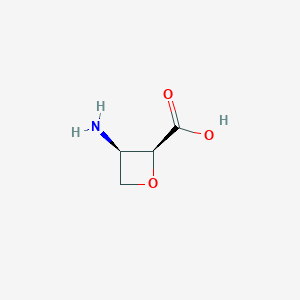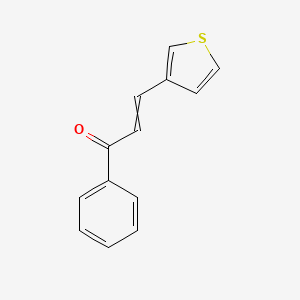
4-ブロモ-2-(トリフルオロメチル)フェニルイソシアネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isocyanate functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
科学的研究の応用
4-Bromo-2-(trifluoromethyl)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for antitumor agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-Bromo-2-(trifluoromethyl)aniline with phosgene (COCl2) or triphosgene ((CCl3O)2CO) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the isocyanate group. The reaction can be represented as follows:
4-Bromo-2-(trifluoromethyl)aniline+Phosgene→4-Bromo-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Cycloadditions: The isocyanate group can participate in [2+2] and [4+2] cycloaddition reactions to form cyclic compounds.
Derivatization: The compound can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Cycloadditions: Typically carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) at moderate temperatures.
Derivatization: Reactions with amines, alcohols, and thiols are usually performed at room temperature or slightly elevated temperatures in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed.
Polymerization: Conducted at elevated temperatures (50-100°C) in the presence of a catalyst such as dibutyltin dilaurate.
Major Products
Cycloadditions: Formation of cyclic compounds such as oxazolidinones and imidazolidinones.
Derivatization: Formation of ureas, carbamates, and thiocarbamates.
Polymerization: Formation of polyurethanes with varying properties depending on the polyol used.
作用機序
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the bromine atom.
4-Bromo-2-chlorophenyl isocyanate: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate: Similar structure but has an isothiocyanate group instead of the isocyanate group.
Uniqueness
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules and polymers.
特性
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-02-4, 186589-12-8 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)
